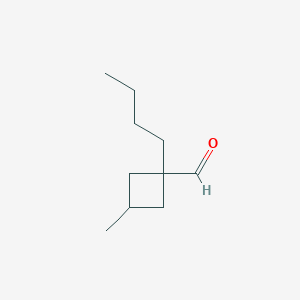
1-Butyl-3-methylcyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a butyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-butyl-3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-butyl-3-methylcyclobutene followed by oxidation. This method allows for the large-scale synthesis of the compound with high yield and purity .
化学反应分析
Types of Reactions
1-Butyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, HNO3, PCC, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., CH3I)
Major Products Formed
Oxidation: 1-Butyl-3-methylcyclobutane-1-carboxylic acid
Reduction: 1-Butyl-3-methylcyclobutanol
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Butyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet widely used in clinical settings.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-butyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity .
相似化合物的比较
Similar Compounds
3-Methylcyclobutane-1-carbaldehyde: Similar structure but lacks the butyl group.
1-Butylcyclobutane-1-carbaldehyde: Similar structure but lacks the methyl group.
Cyclobutanecarboxaldehyde: Simplest form, lacking both butyl and methyl groups.
Uniqueness
1-Butyl-3-methylcyclobutane-1-carbaldehyde is unique due to the presence of both butyl and methyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
属性
CAS 编号 |
1707364-79-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-butyl-3-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-4-5-10(8-11)6-9(2)7-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
LUVHRTPAOLMNMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CC(C1)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)
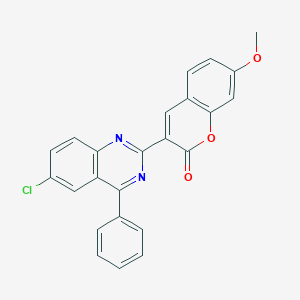

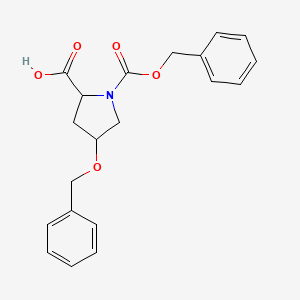
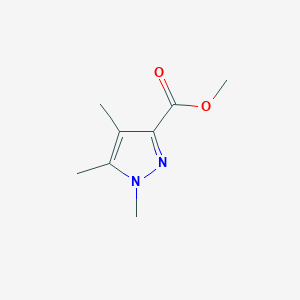
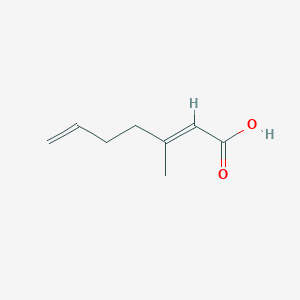
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
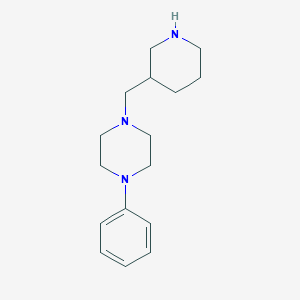

![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

